molecular formula C17H14O4S B1684582 Rofecoxib CAS No. 162011-90-7

Rofecoxib

Cat. No. B1684582
M. Wt: 314.4 g/mol
InChI Key: RZJQGNCSTQAWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840746

Procedure details

Into a 20 ml glass ampule are added 1 g of 2-(4-(methylsulfonyl)phenyl)phenylacetylene, 20 mg of Rh4 (CO)12, 1.5 g of Et3N, 10 ml of THF, 1 ml of water under nitrogen atmosphere, and the ampule is placed in a 100-ml stainless steel autoclave. The reaction system is flushed three times with CO then charged at room temperature to a initial CO pressure of 100 atm. The reaction is carried at 100° C. for 5 h. The solution is then diluted with 50 ml of benzene and washed with brine, 1N HCl. The benzene solution is dried over Na2SO4, and concentrated. The crude products are separated by column chromatography on silica gel eluted with 2:1 EtOAc/hexane to give the title compound and its regioisomer.
[Compound]
Name
glass
Quantity
20 mL
Type
reactant
Reaction Step One
Name
2-(4-(methylsulfonyl)phenyl)phenylacetylene
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:17]#[CH:18])=[CH:7][CH:6]=1)(=[O:4])=[O:3].CCN(CC)CC.C1[CH2:30][O:29][CH2:28]C1.[OH2:31]>>[C:15]1([C:16]2[C:28](=[O:31])[O:29][CH2:30][C:11]=2[C:8]2[CH:7]=[CH:6][C:5]([S:2]([CH3:1])(=[O:3])=[O:4])=[CH:10][CH:9]=2)[CH:14]=[CH:13][CH:12]=[CH:17][CH:18]=1

Inputs

Step One
Name
glass
Quantity
20 mL
Type
reactant
Smiles
Name
2-(4-(methylsulfonyl)phenyl)phenylacetylene
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=C(C=CC=C1)C#C
Name
Quantity
1.5 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction system is flushed three times with CO
ADDITION
Type
ADDITION
Details
then charged at room temperature to a initial CO pressure of 100 atm
ADDITION
Type
ADDITION
Details
The solution is then diluted with 50 ml of benzene
WASH
Type
WASH
Details
washed with brine, 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene solution is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude products are separated by column chromatography on silica gel
WASH
Type
WASH
Details
eluted with 2:1 EtOAc/hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(OCC1C1=CC=C(C=C1)S(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05840746

Procedure details

Into a 20 ml glass ampule are added 1 g of 2-(4-(methylsulfonyl)phenyl)phenylacetylene, 20 mg of Rh4 (CO)12, 1.5 g of Et3N, 10 ml of THF, 1 ml of water under nitrogen atmosphere, and the ampule is placed in a 100-ml stainless steel autoclave. The reaction system is flushed three times with CO then charged at room temperature to a initial CO pressure of 100 atm. The reaction is carried at 100° C. for 5 h. The solution is then diluted with 50 ml of benzene and washed with brine, 1N HCl. The benzene solution is dried over Na2SO4, and concentrated. The crude products are separated by column chromatography on silica gel eluted with 2:1 EtOAc/hexane to give the title compound and its regioisomer.
[Compound]
Name
glass
Quantity
20 mL
Type
reactant
Reaction Step One
Name
2-(4-(methylsulfonyl)phenyl)phenylacetylene
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:17]#[CH:18])=[CH:7][CH:6]=1)(=[O:4])=[O:3].CCN(CC)CC.C1[CH2:30][O:29][CH2:28]C1.[OH2:31]>>[C:15]1([C:16]2[C:28](=[O:31])[O:29][CH2:30][C:11]=2[C:8]2[CH:7]=[CH:6][C:5]([S:2]([CH3:1])(=[O:3])=[O:4])=[CH:10][CH:9]=2)[CH:14]=[CH:13][CH:12]=[CH:17][CH:18]=1

Inputs

Step One
Name
glass
Quantity
20 mL
Type
reactant
Smiles
Name
2-(4-(methylsulfonyl)phenyl)phenylacetylene
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=C(C=CC=C1)C#C
Name
Quantity
1.5 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction system is flushed three times with CO
ADDITION
Type
ADDITION
Details
then charged at room temperature to a initial CO pressure of 100 atm
ADDITION
Type
ADDITION
Details
The solution is then diluted with 50 ml of benzene
WASH
Type
WASH
Details
washed with brine, 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene solution is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude products are separated by column chromatography on silica gel
WASH
Type
WASH
Details
eluted with 2:1 EtOAc/hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(OCC1C1=CC=C(C=C1)S(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.